molecular formula C11H13ClN2O4 B2442914 5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride CAS No. 2034469-89-9

5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride

Cat. No. B2442914
CAS RN: 2034469-89-9
M. Wt: 272.69
InChI Key: ZHPUKUAGDVGKOT-UHFFFAOYSA-N
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Description

“5-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)oxazolidin-2-one hydrochloride” is a derivative of the oxazolidinone class of compounds . Oxazolidinones are a class of synthetic antibacterial agents that act as protein synthesis inhibitors on the ribosomal 50S subunit of bacteria . This prevents the formation of the 70S initiation complex, which is a prerequisite for bacterial reproduction . Oxazolidinones are used for gram-positive infections and can be bacteriostatic or bactericidal depending on the bacteria being treated .

Scientific Research Applications

Synthesis and Derivatization Techniques

  • Researchers have developed methods for the derivatization of amino acids with 1,3-dichlorotetrafluoroacetone, producing stable five-membered rings like 2,2-bis(chlorodifluoromethyl)-4-subst.-1,3-oxazolidin-5-one, demonstrating lower polarity for gas chromatography applications (Hušek, 1974).
  • The suitability of N-acyl 5-oxazolidinones as prodrug forms for the α-amido carboxy moiety in peptides has been investigated, revealing potential to protect peptide bonds against enzymatic cleavage and improve absorption characteristics through increased hydrophilicity (Buur & Bundgaard, 1988).

Chemical Properties and Interactions

  • Studies on oxazolidin-2-ones have highlighted their use as protective groups for 1,2-amino alcohols and chiral derivatives, with investigations into weak C-H···O and C-H···π hydrogen bonds, and π-π stacking interactions in a series of N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides (Nogueira et al., 2015).

Applications in Synthesis of New Compounds

  • Research into the reactions of 5-methylene-1,3-dioxolan-2-ones with amines for the synthesis of 2-oxazolidinones has opened up pathways for creating new heterocyclic systems, demonstrating the versatility of oxazolidin-2-ones in synthetic chemistry (Chernysheva et al., 1999).

Biological and Pharmaceutical Potential

  • Investigations into novel oxazolidin-2-one derivatives for their synthetic antibacterial activity have revealed a new class of compounds, with specific focus on derivatives having substituents at the N-3 and C-5 positions of the oxazolidin-2-one ring, highlighting the potential for these compounds in drug development (Fujisaki et al., 2005).

Mechanism of Action

The mechanism of action of oxazolidinones involves inhibition of protein synthesis in bacteria. They bind to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex .

properties

IUPAC Name

5-(aminomethyl)-3-(1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4.ClH/c12-4-8-5-13(11(14)17-8)7-1-2-9-10(3-7)16-6-15-9;/h1-3,8H,4-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPUKUAGDVGKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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